8-Oxypalmatine

Descripción general

Descripción

Oxypalmatine es un metabolito oxidativo novedoso de la palmatina, un alcaloide isoquinolínico derivado de Fibraureae caulis Pierre. Este compuesto ha ganado una atención significativa debido a sus superiores actividades biológicas, particularmente sus efectos antiinflamatorios y anticolitis. Oxypalmatine es conocido por su capacidad para regular la vía del factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2) e inhibir el inflamasoma NLRP3 que contiene el dominio de pirina de la familia de receptores similares al dominio de oligomerización de unión a nucleótidos (NLRP3) .

Aplicaciones Científicas De Investigación

Oxypalmatine tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar metabolitos oxidativos y su síntesis.

Biología: Se investiga su papel en la modulación del estrés oxidativo y las vías inflamatorias.

Medicina: Se exploran sus posibles efectos terapéuticos en el tratamiento de enfermedades inflamatorias como la colitis ulcerosa.

Industria: Posibles aplicaciones en el desarrollo de fármacos y suplementos antiinflamatorios

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Oxypalmatine se puede sintetizar a través de un proceso de tres pasos a partir de benzonitrilo y toluamidas. La reacción de cicloadición litiada produce intermediarios de 3-arilisoquinolinona, que sufren una reacción de sustitución nucleofílica interna para producir 8-oxoprotoberberinas, incluida la oxypalmatina .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para oxypalmatine no están ampliamente documentados, la síntesis generalmente implica técnicas de síntesis orgánica estándar, incluido el uso de intermediarios litiados y condiciones de reacción controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Oxypalmatine experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. El compuesto es particularmente conocido por sus propiedades oxidativas, que contribuyen a sus actividades biológicas .

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como el metóxido de sodio o el terc-butóxido de potasio.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de oxypalmatine, que pueden exhibir diferentes actividades biológicas .

Mecanismo De Acción

Oxypalmatine ejerce sus efectos principalmente a través de la activación de la vía Nrf2 y la inhibición del inflamasoma NLRP3. La vía Nrf2 juega un papel crucial en la defensa celular contra el estrés oxidativo al regular la expresión de proteínas antioxidantes. En contraste, el inflamasoma NLRP3 está involucrado en la activación de las respuestas inflamatorias. Al modular estas vías, oxypalmatine reduce eficazmente el estrés oxidativo y la inflamación .

Compuestos Similares:

Palmatine: El compuesto original del cual se deriva la oxypalmatine. La palmatina también es un alcaloide isoquinolínico con propiedades antiinflamatorias.

Oxypseudopalmatine: Otro metabolito oxidativo de la palmatina, conocido por su actividad citostática contra las células tumorales.

Singularidad: Oxypalmatine es única debido a sus superiores efectos anticolitis en comparación con la palmatina. Exhibe una activación más potente de la vía Nrf2 y una inhibición más fuerte del inflamasoma NLRP3, lo que la convierte en una candidata prometedora para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Palmatine: The parent compound from which oxypalmatine is derived. Palmatine is also an isoquinoline alkaloid with anti-inflammatory properties.

Oxypseudopalmatine: Another oxidative metabolite of palmatine, known for its cytostatic activity against tumor cells.

Uniqueness: Oxypalmatine is unique due to its superior anti-colitis effects compared to palmatine. It exhibits a more potent activation of the Nrf2 pathway and a stronger inhibition of the NLRP3 inflammasome, making it a promising candidate for therapeutic applications .

Actividad Biológica

Oxypalmatine, a derivative of palmatine, is an isoquinoline alkaloid primarily found in traditional Chinese medicine, particularly in the Cortex Phellodendri. Recent studies have highlighted its significant biological activities, particularly in anti-inflammatory and nephroprotective effects. This article provides a detailed overview of the biological activity of oxypalmatine, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Metabolism

Oxypalmatine is recognized as a metabolite of palmatine. Its structure enables various biological interactions within the human body, particularly in modulating inflammatory pathways and metabolic processes. The liver-mediated metabolism of palmatine leads to the formation of oxypalmatine and other metabolites, which are crucial for its therapeutic effects .

The biological activity of oxypalmatine can be attributed to several key mechanisms:

- Inhibition of Xanthine Oxidase (XOD) : Oxypalmatine has been shown to significantly inhibit XOD activity, which is pivotal in uric acid production. This inhibition helps lower uric acid levels in hyperuricemia models .

- Regulation of Uric Acid Transporters : It modulates the expression of renal urate transporters such as URAT1 and GLUT9, enhancing uric acid excretion and reducing reabsorption .

- NLRP3 Inflammasome Suppression : Oxypalmatine effectively suppresses the NLRP3 inflammasome pathway, reducing inflammatory cytokines like TNF-α, IL-1β, and IL-6. This suppression contributes to its anti-inflammatory properties .

Anti-Hyperuricemic Effects

In experimental models of hyperuricemia (HUA), oxypalmatine demonstrated significant efficacy:

- Reduction in Serum Uric Acid : Treatment with oxypalmatine resulted in decreased serum levels of uric acid (UA), creatinine (CRE), and blood urea nitrogen (BUN) in HUA mice models .

- Histopathological Improvements : The compound mitigated renal histopathological changes associated with hyperuricemia, indicating its protective role against kidney damage .

Anti-Inflammatory Activity

Oxypalmatine's anti-inflammatory effects have been documented in various studies:

- Colitis Models : Research indicates that oxypalmatine can alleviate symptoms in DSS-induced colitis by suppressing NLRP3 activation and reducing levels of pro-inflammatory markers .

Case Studies

Several case studies have explored the therapeutic implications of oxypalmatine:

-

Hyperuricemia Treatment :

- In a study involving HUA mice induced by potassium oxonate and hypoxanthine, oxypalmatine administration led to significant reductions in UA levels and improved renal function markers. The study employed biochemical assays to quantify these effects and histological examinations to assess kidney tissue integrity .

- Inflammatory Disorders :

Summary Table of Biological Activities

| Activity Type | Mechanism | Outcome |

|---|---|---|

| Anti-Hyperuricemic | Inhibition of XOD | Decreased serum UA levels |

| Nephroprotective | Modulation of renal transporters | Improved kidney function |

| Anti-Inflammatory | Suppression of NLRP3 inflammasome | Reduced inflammatory cytokines |

Propiedades

IUPAC Name |

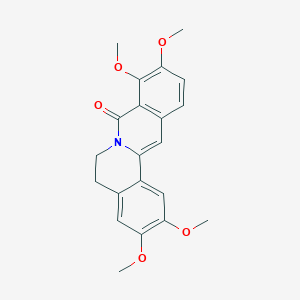

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIUUCTTWZPXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 8-Oxypalmatine and where is it found?

A1: this compound is a protoberberine alkaloid naturally found in plants like Sinomenium acutum [] and Berberis wallichiana []. It is also identified as a novel oxidative metabolite of palmatine [].

Q2: What are the known biological activities of this compound?

A2: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast carcinoma), and DU145 (prostate carcinoma) []. Notably, it demonstrates superior anti-colitis effects [] and regulates proliferation and apoptosis in breast cancer cells [].

Q3: How does this compound exert its anti-cancer effects?

A3: Studies suggest that this compound regulates the PI3K/AKT signaling pathway, which plays a crucial role in cell growth and survival, contributing to its anti-cancer properties in breast cancer cells [].

Q4: What is the mechanism behind this compound's anti-inflammatory action?

A4: this compound's anti-colitis effect is linked to its ability to regulate Nrf2, a transcription factor involved in antioxidant responses, and the NLRP3 inflammasome, a key component of the innate immune system [].

Q5: Are there any synthetic routes to obtain this compound?

A5: Yes, several synthetic approaches have been developed. Notably, a novel synthesis utilizing a toluamide-benzonitrile cycloaddition enables the preparation of this compound. This method serves as a formal synthesis for tetrahydropalmatine as well [, ]. Additionally, a five-step total synthesis utilizing a Co(III)-catalyzed vinylene transfer reaction and Heck annulation has been reported, highlighting the versatility in obtaining this alkaloid []. A divergent synthetic route focusing on 9,10-oxygenated tetrahydroprotoberberine and 8-oxoprotoberberine alkaloids also leads to the successful synthesis of this compound [].

Q6: What analytical techniques are used to identify and quantify this compound?

A6: Electrochemiluminescence (ECL) has proven to be a sensitive method for the determination of this compound. Using a vaseline-impregnated graphite anode, a linear relationship between ECL intensity and this compound concentration was observed, allowing for its quantification in pharmaceutical preparations []. Additionally, UHPLC-QQQ-MS/MS has been employed for the simultaneous determination of multiple alkaloids, including this compound, in Sinomenium acutum stem, contributing to quality control measures for this plant [].

Q7: Has this compound been investigated for its potential in multi-drug resistance reversal?

A7: While this compound itself hasn't been directly studied for this purpose, its related compound, obacunone, isolated alongside this compound from Phellodendron amurense, has shown significant P-gp MDR inhibition activity []. This finding suggests a potential avenue for exploring the MDR reversal capabilities of this compound in future research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.